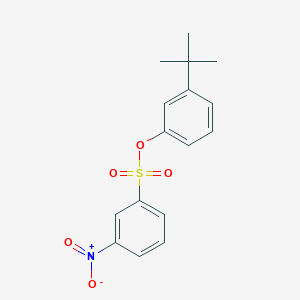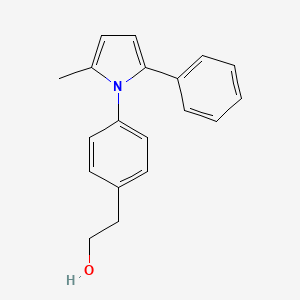
Phenethyl alcohol, p-(2-methyl-5-phenylpyrrol-1-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenethyl alcohol, p-(2-methyl-5-phenylpyrrol-1-yl)- is an organic compound with the molecular formula C19H19NO. This compound is characterized by the presence of a phenethyl alcohol group attached to a pyrrole ring, which is further substituted with a methyl and a phenyl group. It is a specialty chemical used in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
Friedel-Crafts Alkylation: One common method for synthesizing phenethyl alcohol derivatives involves the Friedel-Crafts alkylation of benzene with ethylene oxide in the presence of aluminum trichloride. This reaction produces phenethyl alcohol, which can then be further modified to introduce the pyrrole ring and other substituents.
Grignard Reaction: Another method involves the reaction of phenylmagnesium bromide with ethylene oxide to produce phenethyl alcohol. Subsequent reactions can introduce the pyrrole ring and other substituents.
Biotransformation: Phenethyl alcohol can also be produced by the biotransformation of L-phenylalanine using immobilized yeast Saccharomyces cerevisiae.
Industrial Production Methods
Industrial production of phenethyl alcohol, p-(2-methyl-5-phenylpyrrol-1-yl)- typically involves large-scale chemical synthesis using the methods mentioned above. The choice of method depends on factors such as cost, yield, and purity requirements.
化学反応の分析
Types of Reactions
Oxidation: Phenethyl alcohol can undergo oxidation to form phenylacetaldehyde and phenylacetic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form various alcohol derivatives. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Phenethyl alcohol can undergo substitution reactions, particularly electrophilic aromatic substitution, to introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Phenylacetaldehyde, phenylacetic acid.
Reduction: Various alcohol derivatives.
Substitution: Halogenated phenethyl alcohol derivatives.
科学的研究の応用
Phenethyl alcohol, p-(2-methyl-5-phenylpyrrol-1-yl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential antimicrobial properties and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, including its use as an antimicrobial agent.
Industry: Used in the production of fragrances and flavors due to its pleasant floral odor.
作用機序
The mechanism of action of phenethyl alcohol, p-(2-methyl-5-phenylpyrrol-1-yl)- involves its interaction with cellular membranes and proteins. It is known to disrupt membrane integrity, leading to increased permeability and leakage of cellular contents. This compound also inhibits protein synthesis, which contributes to its antimicrobial effects. The molecular targets include membrane proteins and enzymes involved in cellular metabolism.
類似化合物との比較
Phenethyl alcohol, p-(2-methyl-5-phenylpyrrol-1-yl)- can be compared with other phenethyl alcohol derivatives:
2-Bromophenethyl alcohol: Similar structure but with a bromine substituent, used in organic synthesis.
2-Hydroxyphenethyl alcohol: Contains a hydroxyl group, used in the synthesis of pharmaceuticals.
Phenylacetaldehyde: An oxidation product of phenethyl alcohol, used in the fragrance industry.
The uniqueness of phenethyl alcohol, p-(2-methyl-5-phenylpyrrol-1-yl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
CAS番号 |
26165-72-0 |
|---|---|
分子式 |
C19H19NO |
分子量 |
277.4 g/mol |
IUPAC名 |
2-[4-(2-methyl-5-phenylpyrrol-1-yl)phenyl]ethanol |
InChI |
InChI=1S/C19H19NO/c1-15-7-12-19(17-5-3-2-4-6-17)20(15)18-10-8-16(9-11-18)13-14-21/h2-12,21H,13-14H2,1H3 |
InChIキー |
HEGHQILMTBPXSZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)CCO)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


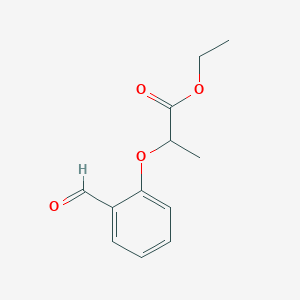
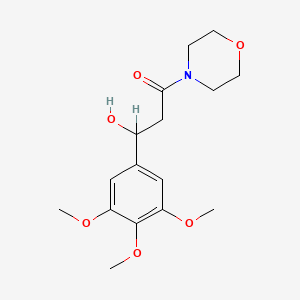
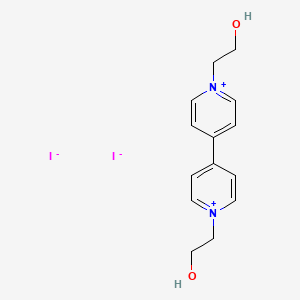
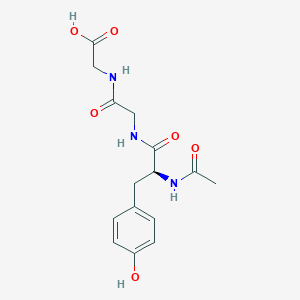
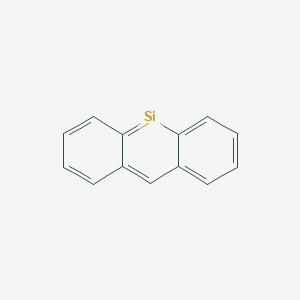
![9,10-Anthracenedione, 1-amino-5-hydroxy-4-[(1-methylpropyl)amino]-8-nitro-](/img/structure/B14695848.png)
![ethyl (2Z,3Z)-3-(carbamothioylhydrazinylidene)-2-[(3,5-dichlorophenyl)hydrazinylidene]butanoate](/img/structure/B14695860.png)
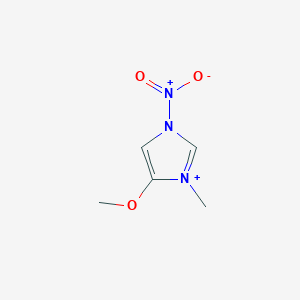
![gamma-Glutamyl-S-[2-(4-bromophenyl)-2-oxoethyl]cysteinylglycine](/img/structure/B14695870.png)

![5-[(e)-(4-Methoxyphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14695878.png)

![4-{(E)-[(4-Butoxyphenyl)methylidene]amino}phenyl butanoate](/img/structure/B14695888.png)
